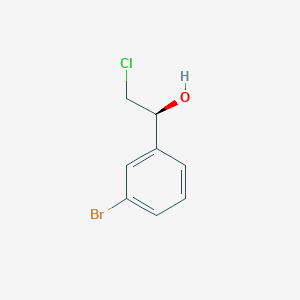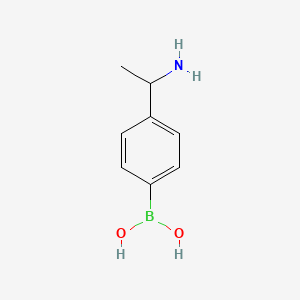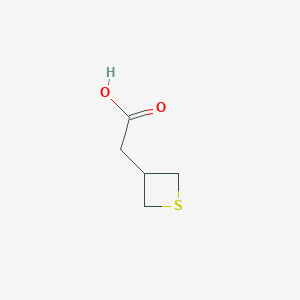![molecular formula C9H9ClF3N B1406219 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1337041-66-3](/img/structure/B1406219.png)
1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalysis and Synthesis
2,4-Bis(trifluoromethyl)phenylboronic acid, a compound with structural similarities, is highlighted for its efficacy as a catalyst in dehydrative amidation between carboxylic acids and amines. This process is significant for α-dipeptide synthesis, indicating the potential of related trifluoromethyl compounds in peptide bond formation and other synthetic applications (Ke Wang, Yanhui Lu, K. Ishihara, 2018).
Materials Science
In materials science, metal-organic frameworks (MOFs) based on trifluoromethylated ligands have been developed for their selective adsorption properties of small hydrocarbons and photocatalytic properties. This research underscores the role of trifluoromethyl groups in enhancing the functionality of MOFs, which could extend to the application of 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine in similar contexts (Hong-Ru Fu, Yao Kang, Jian Zhang, 2014).
Corrosion Inhibition
Thiazole and thiadiazole derivatives, which include functionalities similar to the chemical , have been studied for their corrosion inhibition performances on metal surfaces. Such compounds effectively protect metals from corrosion, suggesting that 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine could have potential applications in corrosion resistance coatings or treatments (S. Kaya et al., 2016).
Pharmaceutical and Medicinal Chemistry
In the realm of pharmaceutical and medicinal chemistry, fluorinated compounds are extensively researched for their biological activity. The introduction of trifluoromethyl groups into molecules is a common strategy to modify their physicochemical properties, potentially improving their efficacy as drugs. Studies on the reductive trifluoroethylation of amines demonstrate the utility of such modifications in developing new therapeutic agents (Keith G. Andrews, R. Faizova, R. Denton, 2017).
Propriétés
IUPAC Name |
1-[2-chloro-4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDYNHWWIVDWAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1406140.png)



![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1406149.png)


![3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile](/img/structure/B1406153.png)
![3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1406154.png)




